molecular formula C11H15IO B12278785 1-(4-Iodobutyl)-2-methoxybenzene

1-(4-Iodobutyl)-2-methoxybenzene

Cat. No.: B12278785
M. Wt: 290.14 g/mol
InChI Key: FVSHXHUHDYZEDI-UHFFFAOYSA-N
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Description

1-(4-Iodobutyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodobutyl)-2-methoxybenzene typically involves the iodination of a butyl chain followed by its attachment to a methoxybenzene ring. One common method involves the reaction of 4-iodobutyl acetate with 2-methoxyphenol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes followed by purification steps to ensure the compound’s purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobutyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under high pressure.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include cyclohexane derivatives and other reduced forms of the aromatic ring.

Scientific Research Applications

1-(4-Iodobutyl)-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodobutyl)-2-methoxybenzene involves its interaction with various molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobutyl acetate: Similar in structure but with an acetate group instead of a methoxybenzene ring.

    1-(4-Bromobutyl)-2-methoxybenzene: Similar but with a bromine atom instead of iodine.

    1-(4-Chlorobutyl)-2-methoxybenzene: Similar but with a chlorine atom instead of iodine.

Uniqueness

1-(4-Iodobutyl)-2-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing opportunities for diverse chemical modifications .

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

1-(4-iodobutyl)-2-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9H2,1H3

InChI Key

FVSHXHUHDYZEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCCI

Origin of Product

United States

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